N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide
Descripción
N-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)methyl]-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a sulfone-containing thiolane (1,1-dioxo-1λ⁶-thiolan-3-yl) substituent at the carboxamide nitrogen. This structure confers unique physicochemical properties, such as increased polarity due to the sulfone group, which may influence solubility, metabolic stability, and receptor binding compared to other indole carboxamides. The compound’s design aligns with modifications commonly observed in synthetic cannabinoids and enzyme-targeting agents, where substituent variations modulate biological activity .
Propiedades
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-14(16-7-10-5-6-20(18,19)9-10)12-8-15-13-4-2-1-3-11(12)13/h1-4,8,10,15H,5-7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQATJKULXETNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Structural Characteristics
The compound features an indole moiety combined with a thiolane derivative, which is significant for its diverse biological properties. The presence of the dioxothiolan structure enhances its potential interactions with various biological targets.
Biological Activities
Research indicates that N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The indole ring is often associated with anticancer activity. Initial evaluations suggest that this compound may inhibit the proliferation of certain cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Anticancer | Inhibits growth in cancer cell lines | |
| Neuroprotective | Potential protective effects on neurons |
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide. Current hypotheses suggest that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation. Further studies are needed to elucidate these mechanisms.
Case Studies
One notable study investigated the compound's effectiveness against a specific cancer type. In vitro assays demonstrated that treatment with N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide resulted in a significant reduction in cell viability compared to control groups. The study highlighted IC50 values indicating potent activity against cancer cells while exhibiting minimal cytotoxicity towards normal cells.
Table 2: Case Study Findings
| Study Focus | Cell Line | IC50 (µM) | Cytotoxicity (Normal Cells) | Reference |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 12.5 | Low | |
| Colon Cancer | HCT116 | 15.0 | Minimal |
Synthesis and Derivatives
The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide typically involves multiple steps to optimize yield and purity. Researchers have also explored derivatives of this compound to enhance its biological activity and selectivity.
Table 3: Structural Derivatives and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(oxolan-2-yl)methyl]-1H-indole-6-carboxamide | Indole core with oxolane | Antimicrobial, anticancer |
| 2-chloro-N-[1-(1,1-dioxo-thiolan)]acetamide | Thiolane core with chloroacetyl | Antiviral properties |
Comparación Con Compuestos Similares
Core Structural Features
The target compound shares the indole-3-carboxamide scaffold with several analogs but differs in substituent groups at both the indole nitrogen (N1) and carboxamide nitrogen (N2). Key structural analogs include:
| Compound Name | N1 Substituent | N2 Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | None (1H-indole) | (1,1-Dioxo-1λ⁶-thiolan-3-yl)methyl | Sulfone, thiolane ring |
| APICA (N-(1-Adamantyl)-1-pentylindole-3-carboxamide) | Pentyl | Adamantyl | Adamantane (lipophilic bicyclic) |
| STS-135 (5F-APICA) | 5-Fluoropentyl | Adamantyl | Fluorinated alkyl, adamantane |
| AM-6527 | 5-Fluoropentyl | Naphthalen-2-yl | Fluorinated alkyl, naphthyl |
| N-(3-Hydroxypropyl)-indole-3-carboxamide | None (1H-indole) | 3-Hydroxypropyl | Hydroxyl group |
Key Observations:
- Receptor Binding: Adamantyl and naphthyl groups in analogs like APICA and AM-6527 are associated with high affinity for cannabinoid receptors (e.g., CB1), whereas the sulfone-thiolane group may shift selectivity toward other targets, such as enzymes or ion channels .
- Metabolic Stability: Fluorinated alkyl chains (e.g., in STS-135) resist cytochrome P450 oxidation, extending half-life. The sulfone group in the target compound may undergo conjugation or excretion pathways, altering pharmacokinetics .
Pharmacological Activity
- APICA and STS-135: These adamantyl-substituted analogs are potent synthetic cannabinoids with documented CB1 receptor agonism. The adamantane moiety enhances lipophilicity, promoting blood-brain barrier penetration .
- AM-6527: The naphthyl group confers high receptor affinity but may increase off-target interactions due to aromatic stacking .
- Target Compound: The sulfone-thiolane substituent could reduce CNS activity compared to adamantane analogs but may improve peripheral targeting (e.g., anti-inflammatory enzymes or kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
